molecular formula C9H11Cl2NO B1465951 3-(4-Chlorophenoxy)azetidine hydrochloride CAS No. 490021-97-1

3-(4-Chlorophenoxy)azetidine hydrochloride

Cat. No. B1465951
CAS RN: 490021-97-1
M. Wt: 220.09 g/mol
InChI Key: QSNYTCGPOAJEFH-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenoxy)azetidine hydrochloride” is a chemical compound with the linear formula C9H10O1N1Cl1 . It is sold by Sigma-Aldrich and is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

The synthesis of “3-(4-Chlorophenoxy)azetidine hydrochloride” involves the treatment of N-aryl-2-vinylazetidines with different acids (H2SO4, TfOH and CF3COOH) in the presence of different solvents (DCE, DCM and toluene) resulting in a mixture of tetrahydrobenzazocines and 3-vinyl-1,2,3,4-tetrahydroquinolines .


Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenoxy)azetidine hydrochloride” is represented by the formula C9H10ClNO . The average mass of the molecule is 183.635 Da and the monoisotopic mass is 183.045090 Da .

Scientific Research Applications

Medicinal Chemistry

3-(4-Chlorophenoxy)azetidine hydrochloride: is a compound with potential applications in medicinal chemistry due to its structural properties. It can serve as a building block for the synthesis of various pharmacologically active molecules. Its high GI absorption and BBB permeant properties suggest it could be used to develop central nervous system (CNS) drugs .

Agriculture

In the field of agriculture, this compound could be explored for the development of new agrochemicals. Its physicochemical properties, such as solubility and lipophilicity, make it a candidate for pesticide formulation, potentially leading to more effective crop protection solutions .

Material Science

3-(4-Chlorophenoxy)azetidine hydrochloride: may find applications in material science, particularly in the synthesis of novel polymers or coatings. Its chemical structure could impart unique properties like increased durability or resistance to environmental factors .

Environmental Science

Environmental science could benefit from the use of 3-(4-Chlorophenoxy)azetidine hydrochloride in the study of degradation products of environmental pollutants. It could also be used in the synthesis of compounds designed to neutralize or degrade toxic substances .

Biochemistry

In biochemistry, this compound can be utilized as a precursor in the synthesis of biochemical probes or as a moiety in biomarkers for detecting various biological processes. Its ability to cross biological barriers makes it valuable for in vivo studies .

Pharmacology

The pharmacological applications of 3-(4-Chlorophenoxy)azetidine hydrochloride include its use as an intermediate in drug discovery and development. Its physicochemical properties suggest it could influence the pharmacokinetic and pharmacodynamic profiles of new drug candidates .

Safety and Hazards

“3-(4-Chlorophenoxy)azetidine hydrochloride” is sold “as-is” by Sigma-Aldrich, and they make no representation or warranty whatsoever with respect to this product . It is known to cause eye irritation and skin irritation .

properties

IUPAC Name

3-(4-chlorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNYTCGPOAJEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722089
Record name 3-(4-Chlorophenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenoxy)azetidine hydrochloride

CAS RN

490021-97-1
Record name 3-(4-Chlorophenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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